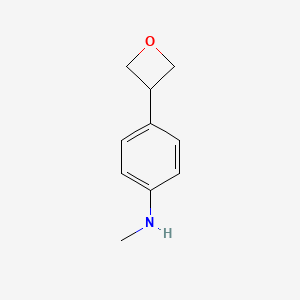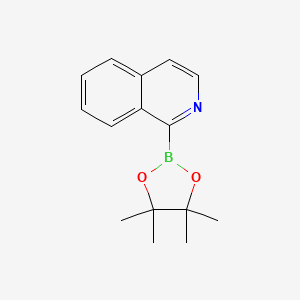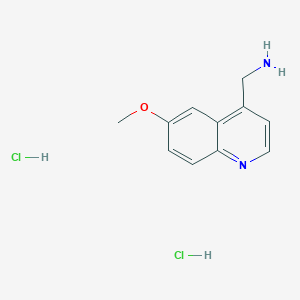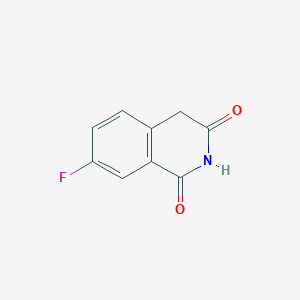
1,8-Dihydroxy-2-methoxy-3-methyl-anthraquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Dihydroxy-2-methoxy-3-methyl-anthraquinone, also known as physcion, is a naturally occurring anthraquinone derivative. It is commonly found in various plants, including rhubarb and other traditional medicinal herbs. This compound is known for its vibrant yellow to orange color and has been extensively studied for its diverse biological activities and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,8-Dihydroxy-2-methoxy-3-methyl-anthraquinone can be synthesized through several methods. One common approach involves the methylation of emodin, another anthraquinone derivative, using diazomethane. This reaction typically occurs under acidic conditions to facilitate the methylation process .
Industrial Production Methods: Industrial production of this compound often involves extraction from plant sources, such as rhubarb roots. The extraction process includes solvent extraction followed by purification steps like crystallization and chromatography to isolate the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: 1,8-Dihydroxy-2-methoxy-3-methyl-anthraquinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl and methoxy groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents such as alkyl halides and acids
Major Products: The major products formed from these reactions include various anthraquinone derivatives with modified functional groups, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
1,8-Dihydroxy-2-methoxy-3-methyl-anthraquinone has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,8-Dihydroxy-2-methoxy-3-methyl-anthraquinone involves several molecular targets and pathways:
Anticancer Activity: It inhibits tumor angiogenesis by downregulating hypoxia-inducible factor 1-alpha (HIF-1α), which is crucial for the formation of new blood vessels in tumors
Antibacterial and Antifungal Activity: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell death.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, protecting cells from damage.
Comparación Con Compuestos Similares
1,8-Dihydroxy-2-methoxy-3-methyl-anthraquinone can be compared with other anthraquinone derivatives:
Emodin: Both compounds share similar structures but differ in their functional groups.
Chrysophanol: Another similar compound, chrysophanol, has a hydroxyl group instead of a methoxy group at the same position.
Aloe-emodin: Aloe-emodin has an additional hydroxyl group compared to physcion, which affects its biological activity.
These structural differences contribute to the unique properties and activities of each compound, making this compound a distinct and valuable compound in scientific research.
Propiedades
Número CAS |
74272-75-6 |
|---|---|
Fórmula molecular |
C16H12O5 |
Peso molecular |
284.26 g/mol |
Nombre IUPAC |
1,8-dihydroxy-2-methoxy-3-methylanthracene-9,10-dione |
InChI |
InChI=1S/C16H12O5/c1-7-6-9-12(15(20)16(7)21-2)14(19)11-8(13(9)18)4-3-5-10(11)17/h3-6,17,20H,1-2H3 |
Clave InChI |
BLMAIJHWIJUATI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=C1OC)O)C(=O)C3=C(C2=O)C=CC=C3O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


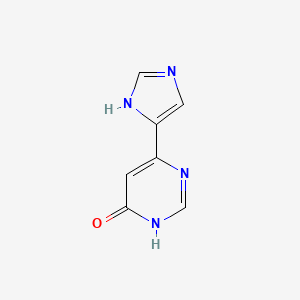
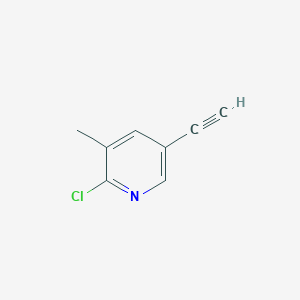
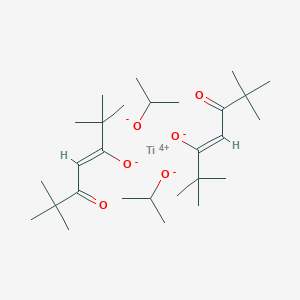

![4-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide](/img/structure/B13123678.png)
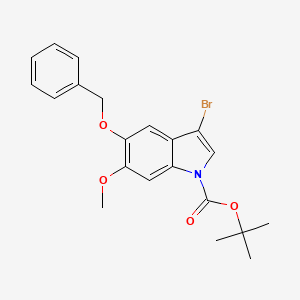
![3,6,7-Trimethylpyrrolo[1,2-a]pyrazine](/img/structure/B13123689.png)
![benzhydryl (2S,3R,5R)-3-(chloromethyl)-3-methyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13123693.png)
